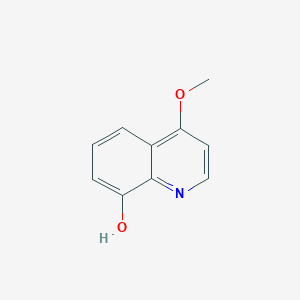4-Methoxyquinolin-8-ol
CAS No.:
Cat. No.: VC15989773
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 4-methoxyquinolin-8-ol |
| Standard InChI | InChI=1S/C10H9NO2/c1-13-9-5-6-11-10-7(9)3-2-4-8(10)12/h2-6,12H,1H3 |
| Standard InChI Key | VIISVSDGAZCUOU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=CC=C(C2=NC=C1)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-Methoxyquinolin-8-ol (IUPAC name: 4-methoxyquinolin-8-ol) belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The methoxy and hydroxyl substituents at positions 4 and 8, respectively, influence its electronic distribution, solubility, and reactivity.
Molecular Formula: C₁₀H₉NO₂
Molecular Weight: 175.19 g/mol
CAS Registry Number: Limited public data available; structurally related compounds include 4-methyl-8-hydroxyquinoline (CAS 3846-73-9) and 7-methylquinolin-8-ol (CAS 5541-68-4).
Spectral and Computational Data
While experimental spectroscopic data for 4-methoxyquinolin-8-ol are sparse, computational predictions based on density functional theory (DFT) suggest the following:
-
UV-Vis Absorption: Expected λₘₐₓ ~270–310 nm due to π→π* transitions in the quinoline backbone .
-
NMR Chemical Shifts:
Synthesis and Derivatization
Synthetic Routes
The synthesis of 4-methoxyquinolin-8-ol can be inferred from methods used for analogous quinoline derivatives:
Skraup Synthesis
A classical approach involves cyclizing a substituted aniline with glycerol and a dehydrating agent (e.g., sulfuric acid). For 4-methoxyquinolin-8-ol, a methoxy-substituted aniline precursor (e.g., 3-methoxy-4-aminophenol) could undergo Skraup conditions to form the quinoline core.
Reaction Conditions:
-
Temperature: 120–150°C under reflux.
-
Catalyst: Concentrated H₂SO₄ or FeSO₄.
-
Yield: ~40–60% (estimated based on analogous syntheses).
Betti Reaction
The Betti reaction, which involves three-component coupling of aldehydes, amines, and 8-hydroxyquinoline derivatives, offers a modular route to functionalized quinolines . For example:
-
Substrates: 8-hydroxyquinoline, formaldehyde, and a methoxy-containing amine.
Physicochemical Properties
Acid-Base Behavior
The hydroxyl group at position 8 confers acidity, with a predicted pKa of ~9.5–10.5, similar to 8-hydroxyquinoline (pKa = 9.9) . The methoxy group at position 4 is electron-donating, slightly reducing the acidity of the hydroxyl group compared to unsubstituted 8-hydroxyquinoline.
Solubility and Partitioning
-
Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the hydrophobic quinoline backbone.
-
Lipophilicity: Predicted logP ~2.5–3.0, indicating moderate membrane permeability .
Biological Activity and Mechanisms
Metal Chelation
Like 8-hydroxyquinoline derivatives, 4-methoxyquinolin-8-ol is expected to chelate transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and pyridyl nitrogen groups. Metal chelation can modulate oxidative stress and enzyme inhibition, relevant to anticancer and antimicrobial applications .
Proposed Chelation Mechanism:
Stability constants (logβ) for analogous complexes range from 20–25 .
Applications and Future Directions
Pharmaceutical Development
4-Methoxyquinolin-8-ol could serve as a lead compound for:
-
Antimicrobial Agents: Targeting metal-dependent pathogens (e.g., Candida albicans).
-
Chemosensitizers: Enhancing the efficacy of conventional chemotherapeutics in MDR cancers .
Material Science
Quinoline derivatives are explored as:
-
Fluorescent Sensors: For detecting metal ions in environmental samples.
-
Organic Semiconductors: Due to extended π-conjugation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume